molecular formula C14H19NO5 B12306129 Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate

Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate

Cat. No.: B12306129
M. Wt: 281.30 g/mol
InChI Key: NSEGNODZIHCECV-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate typically involves the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid. The reaction is carried out under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HoBt) in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets:

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

tert-butyl N-[2-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-oxoethyl]carbamate

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-7-12(18)9-4-5-11(17)10(6-9)8-16/h4-6,16-17H,7-8H2,1-3H3,(H,15,19)

InChI Key

NSEGNODZIHCECV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)O)CO

Origin of Product

United States

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